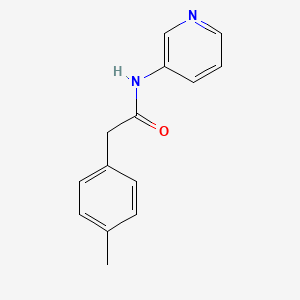![molecular formula C10H10Cl2N2O2 B5765255 N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5765255.png)
N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide, also known as ADA, is a chemical compound that belongs to the group of amide derivatives. It is widely used in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide involves the inhibition of ion channels and receptors, particularly voltage-gated sodium channels. It binds to the intracellular domain of the channel and stabilizes its inactivated state, thereby preventing the influx of sodium ions and the generation of action potentials. This leads to the inhibition of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of tumor angiogenesis, and modulation of synaptic transmission. It has also been shown to affect the expression and activity of various enzymes and signaling pathways involved in cancer and neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide in lab experiments include its high potency and selectivity for ion channels and receptors, its ability to inhibit tumor growth and induce apoptosis, and its potential as a lead compound for drug discovery. However, its limitations include its toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential off-target effects on other ion channels and receptors.
Orientations Futures
There are several future directions for the research and development of N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide. These include the identification of new targets and applications for the compound, the optimization of its pharmacokinetic and pharmacodynamic properties, the development of new analogs and derivatives with improved potency and selectivity, and the evaluation of its safety and efficacy in preclinical and clinical studies. Moreover, the use of N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide in combination with other drugs or therapies may enhance its therapeutic potential and reduce its toxicity.
Méthodes De Synthèse
The synthesis of N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide involves the reaction of 3-aminoacetophenone with 2,2-dichloroacetyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide has been extensively used in scientific research for various applications, including cancer research, neuroscience, and drug discovery. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuroscience, it has been used to study the role of ion channels in synaptic transmission and neuronal excitability. Moreover, it has been used as a lead compound for the development of new drugs targeting ion channels and receptors.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2,2-dichloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-6(15)13-7-3-2-4-8(5-7)14-10(16)9(11)12/h2-5,9H,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPMEJULICGTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258739 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5765187.png)

![2-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B5765193.png)
![N-(4-methylbenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5765208.png)
![N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5765214.png)

![N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5765221.png)





